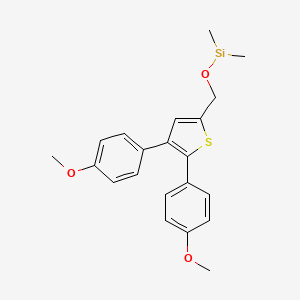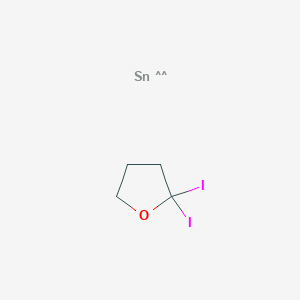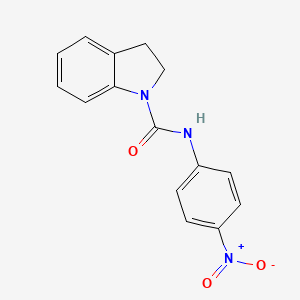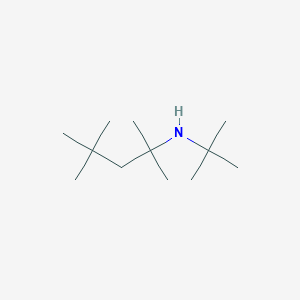![molecular formula C32H28O3S2 B14372305 Di([1,1'-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate CAS No. 91815-49-5](/img/structure/B14372305.png)
Di([1,1'-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di([1,1’-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate is a complex organic compound that features a sulfanium ion bonded to biphenyl and methylphenyl groups, with a methanesulfonate counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di([1,1’-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate typically involves the reaction of [1,1’-biphenyl]-4-yl and 4-methylphenyl with a sulfanium ion source under controlled conditions. The reaction is often carried out in an organic solvent such as diethyl ether, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .
化学反应分析
Types of Reactions
Di([1,1’-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium ion to a sulfide.
Substitution: The biphenyl and methylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted biphenyl or methylphenyl derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Di([1,1’-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of Di([1,1’-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfanium ion can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
相似化合物的比较
Similar Compounds
Disulfide, bis(4-methylphenyl): This compound has a similar structure but lacks the sulfanium ion and methanesulfonate counterion.
Uniqueness
Di([1,1’-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate is unique due to its combination of biphenyl and methylphenyl groups with a sulfanium ion and methanesulfonate counterion. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
属性
CAS 编号 |
91815-49-5 |
|---|---|
分子式 |
C32H28O3S2 |
分子量 |
524.7 g/mol |
IUPAC 名称 |
methanesulfonate;(4-methylphenyl)-bis(4-phenylphenyl)sulfanium |
InChI |
InChI=1S/C31H25S.CH4O3S/c1-24-12-18-29(19-13-24)32(30-20-14-27(15-21-30)25-8-4-2-5-9-25)31-22-16-28(17-23-31)26-10-6-3-7-11-26;1-5(2,3)4/h2-23H,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
ATZCRMBOKDWPEE-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5.CS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenesulfonic acid, 4-[(3-phenyl-2-propenylidene)amino]-](/img/structure/B14372243.png)
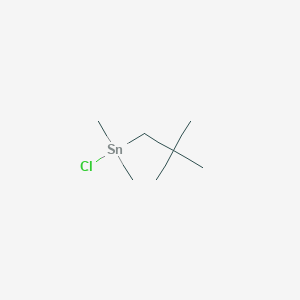
![5,8-Dichloro-2-[(3,4-dichlorophenyl)methyl]-1,3,2lambda~5~-dioxaphosphonan-2-one](/img/structure/B14372248.png)
![2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14372252.png)
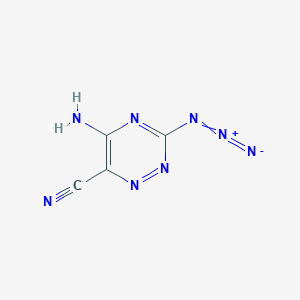

![2,3-Dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14372262.png)

